1H-indazole-6-carbothioamide
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Overview
Description
1H-Indazole-6-carbothioamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a carbothioamide group at the 6th position of the indazole ring adds unique chemical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-6-carbothioamide can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which can then undergo cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-6-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the indazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1H-Indazole-6-carbothioamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-indazole-6-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indazole: The parent compound without the carbothioamide group.
2H-Indazole: A structural isomer with different chemical properties.
1H-Indazole-3-carboxamide: Another derivative with a carboxamide group at the 3rd position.
Uniqueness: 1H-Indazole-6-carbothioamide is unique due to the presence of the carbothioamide group at the 6th position, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other indazole derivatives may not be as effective .
Properties
Molecular Formula |
C8H7N3S |
---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
1H-indazole-6-carbothioamide |
InChI |
InChI=1S/C8H7N3S/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11) |
InChI Key |
JFWRHLLNYHRPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=S)N)NN=C2 |
Origin of Product |
United States |
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